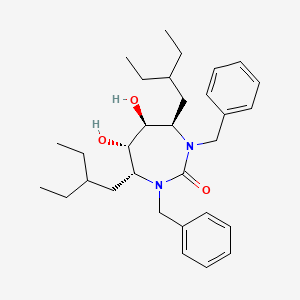
2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a molecular formula of C31H48N2O3 and a molecular weight of 496.736 . This compound is characterized by its diazepinone core structure, which is a seven-membered ring containing two nitrogen atoms. The presence of multiple hydroxyl groups and phenylmethyl substituents adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves several steps, typically starting with the preparation of the diazepinone core This can be achieved through the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of more saturated derivatives.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. .
Scientific Research Applications
2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its effects on various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepinone core can bind to active sites of enzymes, inhibiting their activity or altering their function. The hydroxyl and phenylmethyl groups contribute to the compound’s binding affinity and specificity. The pathways involved in its action include modulation of enzyme activity, interference with protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Compared to other diazepinone derivatives, 2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
1,3-Diazepin-2-one derivatives: These compounds share the diazepinone core but differ in their substituents, leading to variations in their reactivity and applications.
Phenylmethyl-substituted diazepinones: These compounds have similar substituents but may lack the hydroxyl groups, affecting their chemical behavior and biological activity.
Hydroxylated diazepinones: These compounds have hydroxyl groups but differ in the nature and position of other substituents, influencing their overall properties .
This detailed article provides a comprehensive overview of 2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C31H46N2O3 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(2-ethylbutyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O3/c1-5-23(6-2)19-27-29(34)30(35)28(20-24(7-3)8-4)33(22-26-17-13-10-14-18-26)31(36)32(27)21-25-15-11-9-12-16-25/h9-18,23-24,27-30,34-35H,5-8,19-22H2,1-4H3/t27-,28-,29+,30+/m1/s1 |
InChI Key |
ZOVJTMLVWJLRKQ-XAZDILKDSA-N |
Isomeric SMILES |
CCC(CC)C[C@@H]1[C@@H]([C@H]([C@H](N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CC(CC)CC)O)O |
Canonical SMILES |
CCC(CC)CC1C(C(C(N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CC(CC)CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)
![4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate](/img/structure/B12297438.png)
![(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate](/img/structure/B12297441.png)

![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)
![[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12297455.png)
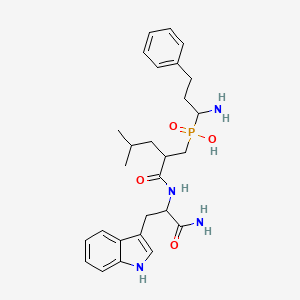
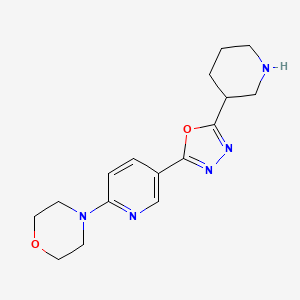
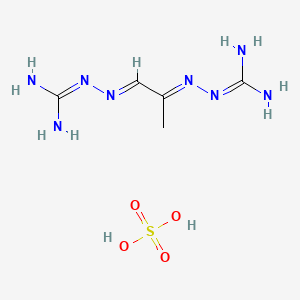
![Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane](/img/structure/B12297488.png)
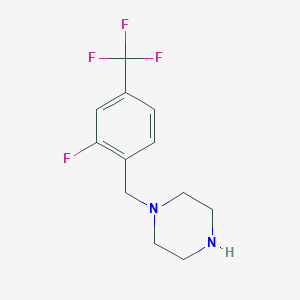
![N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)

